molecular formula C18H16BrN3O3S B11605054 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No.: B11605054
M. Wt: 434.3 g/mol
InChI Key: KINHKKINDBUFHQ-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide under acidic or basic conditions . The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scale-up techniques, would apply to its industrial production .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of a bromine atom and a methoxyphenylmethylsulfanyl group.

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3O3S/c1-25-13-5-2-11(3-6-13)9-26-10-16(23)21-22-17-14-8-12(19)4-7-15(14)20-18(17)24/h2-8,20,24H,9-10H2,1H3

InChI Key

KINHKKINDBUFHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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